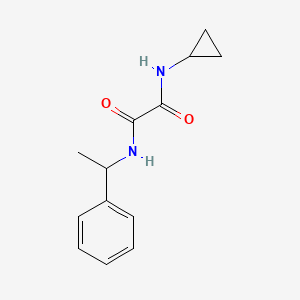

N-Cyclopropyl-N'-(1-Phenylethyl)ethandiamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various cyclopropane and cyclohexane carboxamide derivatives has been explored in the literature. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involved the use of phenyl and naphthalen-1yl substituents, among others, characterized by IR and 1H-NMR spectroscopy . Similarly, the design and synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as NMDA receptor antagonists were achieved through a multi-step process, including the reaction of (R)-epichlorohydrin with phenylacetonitrile . Another study reported the synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide through a two-step process for anticancer activity screening . Additionally, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide with antiproliferative activity was achieved by condensation reactions . The compound N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was synthesized using cyclopent-1-enecarbonyl isothiocyanate and phenethylamine . A rapid synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was also established .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . The conformational restriction in cyclopropane derivatives was studied, showing significant steric repulsion between adjacent substituents . The crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed the orientation of the cyclopropyl ring almost perpendicular to the benzene ring . The structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, indicating significant inhibitory activity against some cancer cell lines . The crystal structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide exhibited a one-dimensional infinite chain-like structure . The crystal structures of dihalo-N-(1-phenylethyl)cyclopropane-1-carboxamides showed different conformations of the phenylethyl groups and chain formation via hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include nucleophilic substitution, amidation, condensation, and cyclization. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involved reactions with aryl substituents . The synthesis of NMDA receptor antagonists involved nucleophilic addition reactions of Grignard reagents and hydride reduction . The synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide included a Dimroth reaction and amidation . The synthesis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide involved a reaction with phenethylamine . The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved via multi-step nucleophilic substitution reaction and ester hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various analytical techniques. Elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy were commonly used to characterize the synthesized compounds . The crystallographic studies provided insights into the conformation and stability of the molecules, as well as the intermolecular interactions that contribute to the crystal packing . The biological activities, such as antiproliferative and cytotoxic effects, were evaluated using assays like the MTT assay, indicating potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

- DPEO (N-Cyclopropyl-N’-(1-Phenylethyl)ethandiamid) dient als Ligand für kupferkatalysierte Kupplungsreaktionen. Insbesondere erleichtert es die Kupplung von Arylhalogeniden mit Alkoholen, wodurch die Synthese von Alkylarylethern ermöglicht wird .

- Forscher haben seine Rolle beim praktischen Zugang zu Alkylarylethern über kupferkatalysierte Kupplungsreaktionen untersucht. Liganden wie DPEO spielen eine entscheidende Rolle bei der Förderung effizienter und selektiver Transformationen in der organischen Synthese .

- Es wurde festgestellt, dass DPEO Dehydrogenasen hemmt, die am Fettsäure-Biosyntheseweg beteiligt sind. Durch die Interferenz mit diesen Enzymen unterdrückt es die zelluläre Fettsäurebiosynthese. Diese Eigenschaft macht es relevant für die pharmakologische und biochemische Forschung .

- Forscher können die Bildung von Metaboliten durch Hydrolyse, Hydroxylierung, N- und O-Dealkylierung sowie O-Methylierung untersuchen. Auch Reaktionen der Phase II, die die Bildung von Glucuronid- oder Sulfatkonjugaten beinhalten, sind relevant .

- Die Synthese von DPEO beinhaltet die Reaktion von Benzaldehyd und Acetaldehyd unter basischen Bedingungen, was zu einem Diol-Zwischenprodukt führt. Die Oxidation dieses Zwischenprodukts ergibt das entsprechende Keton, das dann zur Bildung von N-Cyclopropyl-N’-(1-Phenylethyl)ethandiamid kondensiert .

- Obwohl nur begrenzte Toxizitätsdaten für N-Cyclopropyl-N’-(1-Phenylethyl)ethandiamid verfügbar sind, sollten bei der Handhabung organischer Verbindungen die üblichen Sicherheitsvorkehrungen getroffen werden. Schutzausrüstung (Handschuhe, Augenschutz und Atemschutz) und ausreichende Belüftung sind während der Experimente unerlässlich .

Katalyse und Liganden-Design

Hemmung der Fettsäuresynthese

Metabolismusstudien und Toxikologie

Organische Synthese und Reaktionszwischenprodukte

Sicherheitshinweise

Eigenschaften

IUPAC Name |

N-cyclopropyl-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(10-5-3-2-4-6-10)14-12(16)13(17)15-11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVZYYQPDNSDME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)

![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)

![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)